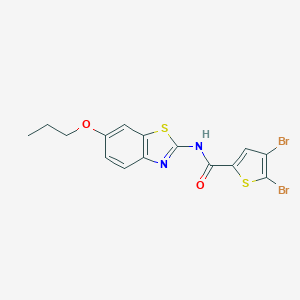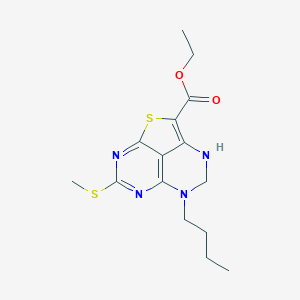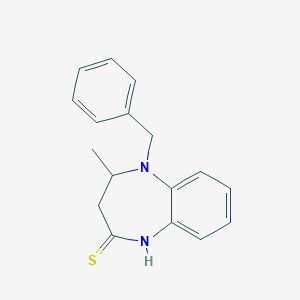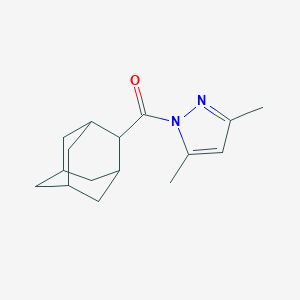![molecular formula C17H19N3S2 B326748 8-methyl-13-propylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B326748.png)
8-methyl-13-propylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is a complex heterocyclic compound that belongs to the class of thieno[2,3-c]isoquinoline derivatives
Preparation Methods
The synthesis of 5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a thieno[2,3-c]isoquinoline derivative with a suitable alkylating agent under controlled conditions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Chemical Reactions Analysis
5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized derivatives
Mechanism of Action
The mechanism of action of 5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or interact with DNA, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline can be compared with other thieno[2,3-c]isoquinoline derivatives, such as:
Thieno[2,3-c]pyridines: These compounds share a similar core structure but differ in their biological activities and applications.
Thieno[2,3-b]pyridines: These derivatives have been studied for their anticancer and antimicrobial properties.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their antitrypanosomal and anti-inflammatory activities
The uniqueness of 5-Methyl-8-(propylsulfanyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19N3S2 |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
8-methyl-13-propylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene |
InChI |
InChI=1S/C17H19N3S2/c1-3-8-21-17-15-14(18-9-19-17)13-12-7-5-4-6-11(12)10(2)20-16(13)22-15/h9H,3-8H2,1-2H3 |
InChI Key |
WLGGCAAIOYSBMD-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C |
Canonical SMILES |
CCCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-oxo-1-phenyl-2-({5-[(propylamino)sulfonyl]-1-naphthyl}amino)ethyl]benzamide](/img/structure/B326665.png)


![Ethyl 5-amino-4-(4-fluoroanilino)-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B326671.png)
![8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B326672.png)
![1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-isopropoxy-2-propanol](/img/structure/B326675.png)

![N-[2-({5-[(isopropylamino)sulfonyl]-1-naphthyl}amino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B326678.png)


![(4-Methylphenyl)-(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone](/img/structure/B326682.png)
![[4-({3-Chloro-3-[(2-chloroethyl)sulfanyl]propanoyl}amino)phenyl]acetic acid](/img/structure/B326684.png)
![2-[(acetyloxy)methyl]-6-(2-propynyloxy)-3,6-dihydro-2H-pyran-3-yl acetate](/img/structure/B326688.png)
![ethyl 4-amino-3-phenyl-spiro[5H-1,2-oxathiole-5,4'-piperidine]-1'-carboxylate 2,2-dioxide](/img/structure/B326689.png)
